![molecular formula C24H26BrClIN7O3 B11093345 N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11093345.png)
N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-3-IODO-5-METHOXYBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of aromatic aldehyde and triazine hydrazone functionalities
Preparation Methods
The synthesis of 4-ETHOXY-3-IODO-5-METHOXYBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the preparation of 4-ETHOXY-3-IODO-5-METHOXYBENZALDEHYDE through electrophilic aromatic substitution reactions . This is followed by the formation of the hydrazone derivative via condensation reactions with appropriate hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ETHOXY-3-IODO-5-METHOXYBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine hydrazone moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other benzaldehyde derivatives and triazine hydrazones. For example:
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use in flavoring and fragrance industries.
3-Hydroxy-4-methoxybenzaldehyde: Used in the synthesis of anticancer drugs. The uniqueness of 4-ETHOXY-3-IODO-5-METHOXYBENZALDEHYDE 1-[4-(2-BROMO-5-CHLORO-4-METHYLANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26BrClIN7O3 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
4-N-(2-bromo-5-chloro-4-methylphenyl)-2-N-[(Z)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H26BrClIN7O3/c1-4-37-21-18(27)10-15(11-20(21)35-3)13-28-33-23-30-22(29-19-12-17(26)14(2)9-16(19)25)31-24(32-23)34-5-7-36-8-6-34/h9-13H,4-8H2,1-3H3,(H2,29,30,31,32,33)/b28-13- |
InChI Key |
YXYPKGZRBHBFFE-QDTIIGTASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=N\NC2=NC(=NC(=N2)NC3=C(C=C(C(=C3)Cl)C)Br)N4CCOCC4)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=NNC2=NC(=NC(=N2)NC3=C(C=C(C(=C3)Cl)C)Br)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11093265.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B11093286.png)
![5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093287.png)
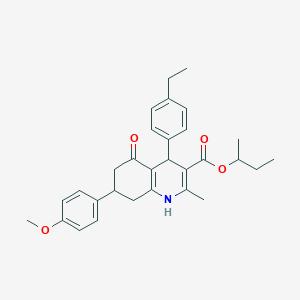
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093299.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
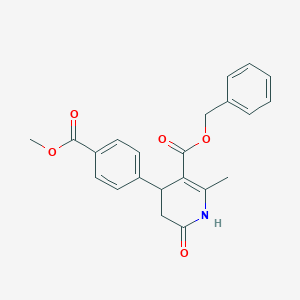
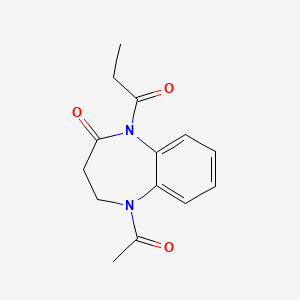
![3-acetyl-2-[(2,5-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11093326.png)
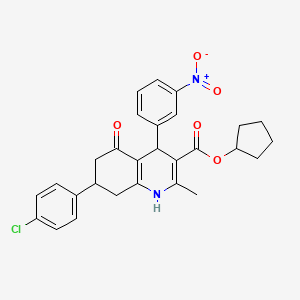
![4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11093334.png)
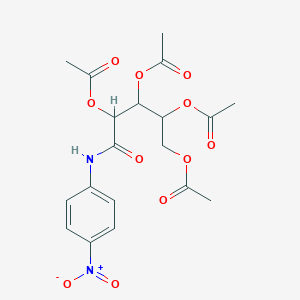
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-butylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11093341.png)
